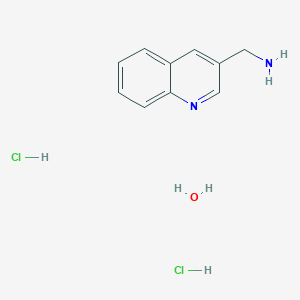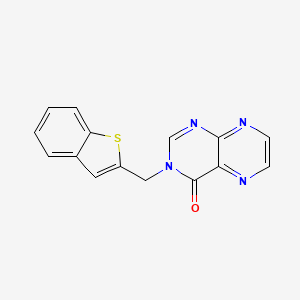![molecular formula C11H16Cl2N2O B3808929 [2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]amine hydrochloride hydrate](/img/structure/B3808929.png)
[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]amine hydrochloride hydrate
Vue d'ensemble
Description
“[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]amine hydrochloride hydrate” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological significance . In the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 to diminish the isomerization of the 3-methyleneindoline to the 3-methylindole . This approach was much quicker, and the reaction could be performed at ambient temperature .Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . The indole molecule has seven positions to accommodate different substitutions .Chemical Reactions Analysis
Indole derivatives have been synthesized for screening different pharmacological activities . Various natural compounds contain indole as a parent nucleus, for example, tryptophan . Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 245.15 . It has a boiling point of 385.2±37.0 °C and a density of 1.252±0.06 g/cm3 .Mécanisme D'action
Indole scaffold has been found in many of the important synthetic drug molecules, which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing a variety of indole derivatives due to their various biological activities . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
Propriétés
IUPAC Name |
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.ClH.H2O/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7;;/h2-3,6,14H,4-5,13H2,1H3;1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQWHXLQYYXTAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-benzyl-3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B3808851.png)
![1-acetyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-1,4-diazepane trifluoroacetate](/img/structure/B3808861.png)
![4-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanamide](/img/structure/B3808869.png)
![3-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3808870.png)
![(2-fluoro-4-methoxybenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B3808875.png)
![5-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide](/img/structure/B3808887.png)

![2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxo-1-phenylethanone](/img/structure/B3808891.png)



![N-(1,1-dimethyl-2-oxo-2-{[2-(1H-pyrazol-1-ylmethyl)benzyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B3808951.png)
![{1-[(1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-4-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methanol trifluoroacetate (salt)](/img/structure/B3808956.png)
![N~2~,N~4~-dimethyl-N~2~-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B3808959.png)
